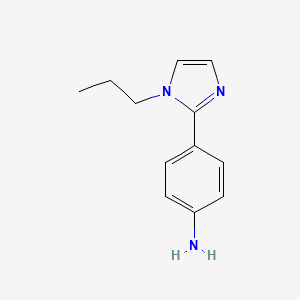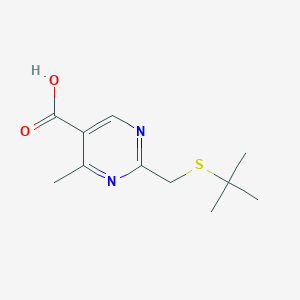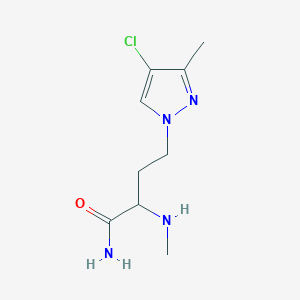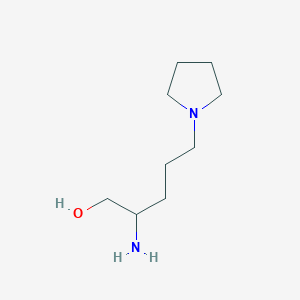![molecular formula C11H16N2O B13534897 [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridine ring as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyridine Ring: The methoxypyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the methoxypyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyridine interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or inflammatory conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxypyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine: Similar structure but with the methoxypyridine ring attached at a different position.
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: Another positional isomer with different properties.
Uniqueness:
Positional Isomerism: The position of the methoxypyridine ring significantly affects the compound’s reactivity and interactions.
Functional Group Diversity: The presence of both methanamine and methoxypyridine groups allows for diverse chemical modifications and applications.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
[1-(2-methoxypyridin-4-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-7-9(3-6-13-10)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
InChI-Schlüssel |
DQKFDIUPJKUWJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CC(=C1)C2(CCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)

![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)




![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)



